CID 75556639

説明

CID 75556639 is a chemical compound analyzed using advanced chromatographic and spectrometric techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s isolation and characterization involve fractionation processes to determine its purity and concentration in different phases .

特性

IUPAC Name |

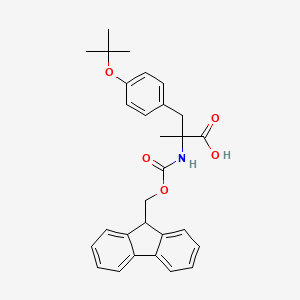

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-28(2,3)35-20-15-13-19(14-16-20)17-29(4,26(31)32)30-27(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25H,17-18H2,1-4H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJQWNBTHBMFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 75556639, we compare it with structurally and functionally analogous compounds based on shared analytical methodologies, physicochemical properties, and biological relevance.

Table 1: Key Comparison Metrics

Structural and Functional Insights

Compound A (CAS 1254115-23-5) :

- Structurally distinct due to its piperazine-oxetane core but shares a moderate LogP (0.03), indicating balanced hydrophobicity. Unlike this compound, it is a P-glycoprotein substrate, limiting its bioavailability .

- Key Difference : this compound’s role in essential oils (e.g., antimicrobial or flavorant properties) contrasts with Compound A’s synthetic pharmaceutical applications.

Compound B (CAS 340736-76-7): Features a trifluoromethyl-oxadiazole group, contributing to high polarity and CYP1A2 inhibition. Key Difference: this compound’s isolation via distillation suggests volatility, whereas Compound B’s stability in DMF-based synthesis highlights its synthetic versatility.

Analytical Techniques

- This compound : Characterized via GC-MS and vacuum distillation, emphasizing its volatility and thermal stability .

- Similar Compounds: LC-ESI-MS with collision-induced dissociation (CID) is used for structural elucidation of isomers (e.g., ginsenosides ), a method applicable to this compound if further fragmentation studies are conducted.

Q & A

Basic Research Questions

Q. How can established frameworks like PICOT or FINER be applied to formulate a research question about CID 75556639?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions about this compound’s pharmacological effects. For example: "In murine models (P), how does this compound (I) compared to placebo (C) affect tumor growth reduction (O) over a 12-week period (T)?" The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure the question addresses gaps in existing literature while aligning with ethical standards .

Q. What validated experimental protocols ensure reproducible synthesis and characterization of this compound?

- Methodological Answer : Follow guidelines for reporting experimental details, such as specifying reaction conditions (temperature, solvents, catalysts), purification methods (HPLC, recrystallization), and characterization techniques (NMR, mass spectrometry). For reproducibility, include step-by-step protocols in supplementary materials and cross-validate results with independent replicates. Refer to established chemistry journals for standardized reporting formats .

Q. What systematic approaches are recommended for conducting a literature review on this compound’s physicochemical properties?

- Methodological Answer : Use Boolean operators in databases like PubMed or Google Scholar (e.g., "this compound AND solubility AND stability"). Filter results by publication date (last 5–10 years) and study type (primary research). Critically appraise sources using criteria from : prioritize peer-reviewed articles, check domain reliability (.gov, .edu), and trace citations to identify foundational studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying environmental conditions be resolved?

- Methodological Answer : Conduct a meta-analysis to quantify variability across studies, accounting for differences in experimental conditions (pH, temperature, light exposure). Replicate conflicting experiments under standardized protocols, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Cross-reference raw data from public repositories (if available) to validate claims .

Q. What experimental designs are optimal for studying this compound’s interactions with novel biological targets?

- Methodological Answer : Employ a tiered approach:

- In silico screening: Use molecular docking simulations to predict binding affinities.

- In vitro assays: Validate interactions via surface plasmon resonance (SPR) or fluorescence polarization.

- In vivo models: Test dose-response relationships in genetically modified organisms. Ensure blinding and randomization to minimize bias. Pre-register hypotheses and protocols on platforms like Open Science Framework to enhance transparency .

Q. How can computational methods enhance the prediction of this compound’s metabolic pathways?

- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model enzymatic interactions. Validate predictions with high-resolution mass spectrometry (HR-MS) to detect metabolites in in vitro hepatic microsome assays. Use cheminformatics tools (e.g., MetaSite, Schrödinger) to map plausible metabolic networks and prioritize experimental validation .

Methodological Notes

- Data Analysis : For heterogeneous data, apply machine learning algorithms (e.g., clustering, principal component analysis) to identify patterns in this compound’s activity profiles. Use R or Python packages (e.g., SciKit-Learn) for reproducible workflows .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Declare conflicts of interest and obtain ethical approvals for studies involving animal/human subjects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。